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Compound of Interest

Compound Name: 4-Fluoro-cyclohexanecarbonitrile

Cat. No.: B7968428

Get Quote

4-Fluoro-cyclohexanecarbonitrile: Technical
Monograph
Molecular Formula: C

H

FN Molecular Weight: 127.16 g/mol CAS Registry Number: 864725-22-4 (Generic/Mix),
176316-84-8 (cis), 176316-85-9 (trans) [Note: CAS numbers for this specific intermediate vary
by vendor and stereochemistry; primary identification should be via structure].

Executive Summary
4-Fluoro-cyclohexanecarbonitrile is a critical alicyclic building block in medicinal chemistry,

serving as a bioisostere for 4-hydroxy- or 4-methoxy-cyclohexyl moieties. The introduction of

the fluorine atom at the 4-position modulates lipophilicity (LogP), metabolic stability, and

conformation without significantly altering the steric bulk compared to a hydroxyl group. This

guide details the synthesis, stereochemical characterization, and application of this scaffold in

drug discovery.
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Chemical Identity & Stereochemistry
The molecule exists as two geometric isomers: cis and trans.[1] Understanding the

conformational landscape is vital for interpreting NMR data and predicting biological activity.

Conformational Analysis
Trans-Isomer (Thermodynamic): The nitrile (-CN) and fluorine (-F) groups are on opposite

faces of the ring. In the chair conformation, the diequatorial orientation (both groups

equatorial) is energetically favored due to the minimization of 1,3-diaxial interactions.

Cis-Isomer (Kinetic): The groups are on the same face. This isomer exists as an equilibrium

between two chair conformers: (F-axial, CN-equatorial)

(F-equatorial, CN-axial). Since the A-value of the cyano group (0.17 kcal/mol) is similar to
that of fluorine (0.15 kcal/mol), this system is conformationally mobile, though the CN-
equatorial form is slightly preferred due to the linear nature of the nitrile minimizing steric
clash.

Property Trans-Isomer Cis-Isomer

Configuration (1R,4R) / (1S,4S) (1R,4S) / (1S,4R)

Preferred Conformation Diequatorial (e,e) Axial/Equatorial (a,e)

Thermodynamic Stability
Higher (Major product in

equilibration)
Lower

Polarity Lower dipole moment Higher dipole moment

Synthesis Protocols
The synthesis of 4-fluoro-cyclohexanecarbonitrile is typically achieved via two primary

routes: Nucleophilic Fluorination of a precursor or Reductive Cyanation of a ketone.

Route A: Reductive Cyanation (TosMIC Protocol)
This is the preferred route for scale-up as it avoids the use of highly toxic fluorinating agents on

complex intermediates.
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Mechanism: 4-Fluorocyclohexanone reacts with Tosylmethyl isocyanide (TosMIC) followed by

base-induced fragmentation to yield the nitrile.

Step-by-Step Protocol:

Preparation of 4-Fluorocyclohexanone:

Reagents: 1,4-Cyclohexanedione monoethylene ketal, DAST (Diethylaminosulfur

trifluoride).

Procedure: Treat the ketal with DAST in CH

Cl

at -78°C to room temperature. Quench with NaHCO

. Deprotect the ketal using aqueous HCl/Acetone to yield 4-fluorocyclohexanone.

Conversion to Nitrile:

Reagents: 4-Fluorocyclohexanone (1.0 eq), TosMIC (1.2 eq), KOtBu (2.5 eq), DME/EtOH

(dimethoxyethane/ethanol).

Procedure:

1. Dissolve TosMIC and 4-fluorocyclohexanone in dry DME at 0°C.

2. Add KOtBu solution in DME/EtOH dropwise (maintain <5°C).

3. Stir at room temperature for 4–16 hours.

4. Workup: Dilute with brine, extract with EtOAc. Dry over MgSO

.

5. Purification: Flash chromatography (Hexane/EtOAc).

Outcome: Typically yields a mixture of cis and trans isomers (approx 1:1 to 1:2 ratio

favoring trans).
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Route B: Nucleophilic Displacement (Inversion)
Best for accessing the cis isomer specifically from the trans-alcohol (or vice versa).

Substrate:trans-4-hydroxy-cyclohexanecarbonitrile.

Reagent: DAST or Deoxo-Fluor.

Mechanism: S

2 reaction with inversion of configuration.

Note: Requires careful handling of DAST (shock sensitive, generates HF).

Visual Pathway (DOT Diagram)

1,4-Cyclohexanedione
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 Fluorination
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Click to download full resolution via product page

Caption: Synthesis of 4-Fluoro-cyclohexanecarbonitrile via the TosMIC reductive cyanation

pathway.

Analytical Characterization
Distinguishing the cis and trans isomers is critical for quality control.[1][2] NMR spectroscopy is

the definitive tool.

H NMR Interpretation
The coupling constants (

) of the proton alpha to the nitrile group (H-1) are diagnostic.
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Feature Trans-Isomer (Diequatorial)
Cis-Isomer

(Axial/Equatorial)

H-1 Signal Shape Triplet of Triplets (tt) Broad Multiplet / Quintet

Coupling (

)

Large axial-axial coupling

(~11-12 Hz)
Averaged coupling (~3-6 Hz)

H-1 Chemical Shift Upfield (Shielded, axial)
Downfield (Deshielded,

equatorial)

F NMR Shift typically -170 to -180 ppm typically -165 to -175 ppm

Causality: In the trans-isomer, H-1 is axial.[2] It experiences two large diaxial couplings with

the axial protons at C2 and C6. In the cis-isomer, H-1 is equatorial (or averaging), resulting in

significantly smaller vicinal couplings.

Mass Spectrometry (GC-MS)
Molecular Ion: m/z 127 [M]+.

Fragmentation: Loss of HCN (M-27) and HF (M-20) are common.

Retention Time: On non-polar columns (e.g., DB-5), the trans isomer (lower dipole) often

elutes before the cis isomer (higher dipole), though this can vary based on specific column

interactions.

Applications in Drug Discovery
The 4-fluorocyclohexyl motif is a classic bioisostere used to optimize Lead compounds.

Metabolic Blocking: Substitution of hydrogen with fluorine at the 4-position blocks

Cytochrome P450-mediated oxidation (hydroxylation), extending the half-life (

) of the drug.

pKa Modulation: The electron-withdrawing effect of fluorine (through bonds) can lower the

pKa of basic centers (e.g., amines) attached to the nitrile (after reduction) or the acid (after
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hydrolysis), reducing lysosomal trapping / hERG liability.

Conformational Locking: The preference of fluorine for the equatorial position (though weak)

can bias the ring conformation, potentially locking the pharmacophore in a bioactive state.

Case Study Context: This scaffold appears in the optimization of Cathepsin K inhibitors (e.g.,

Odanacatib analogs) and DPP-4 inhibitors, where the cyclohexyl ring fills a hydrophobic pocket

(S2 or S3 subsite), and the fluorine interacts with backbone carbonyls or modulates local

polarity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7968428/docs#molecular-formula-and-weight-of-4-
fluoro-cyclohexanecarbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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